molecular formula C18H19BrN2O3 B6136139 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

カタログ番号 B6136139
分子量: 391.3 g/mol
InChIキー: IBFRBFWBMHVGML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide, commonly known as BPN14770, is a small molecule drug candidate that has been developed for the treatment of neurological disorders such as Alzheimer's disease. BPN14770 has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway and leads to the activation of BDNF. BDNF plays a crucial role in the growth and survival of neurons and is essential for learning and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects. The drug has been shown to enhance the production of BDNF and increase the levels of cAMP. BPN14770 has also been shown to reduce the accumulation of beta-amyloid in the brains of Alzheimer's disease animal models. In addition, BPN14770 has been shown to improve cognitive function and memory in preclinical studies.

実験室実験の利点と制限

BPN14770 has several advantages for lab experiments. The drug has a high degree of selectivity for PDE4D and does not affect other PDE4 isoforms. BPN14770 has also shown to have good oral bioavailability and pharmacokinetic properties. However, the limitations of BPN14770 for lab experiments include the need for further studies to determine the optimal dose and duration of treatment in animal models.

将来の方向性

There are several potential future directions for the development of BPN14770. The drug could be further developed for the treatment of other neurological disorders such as Fragile X syndrome and autism spectrum disorders. BPN14770 could also be combined with other drugs to enhance its therapeutic effects. Further studies are needed to determine the optimal dose and duration of treatment in animal models and to determine the safety and efficacy of the drug in clinical trials.
Conclusion
In conclusion, BPN14770 is a promising drug candidate for the treatment of neurological disorders such as Alzheimer's disease. The drug has a selective inhibitory effect on PDE4D, which leads to the activation of the PKA pathway and the production of BDNF. BPN14770 has several advantages for lab experiments and has shown to improve cognitive function and memory in preclinical studies. Further studies are needed to determine the optimal dose and duration of treatment in animal models and to determine the safety and efficacy of the drug in clinical trials.

合成法

BPN14770 is a synthetic compound that can be prepared by a multistep process. The synthesis of BPN14770 involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with 2-aminobenzamide to form the key intermediate, 4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide. The final step involves the purification of the compound using chromatography techniques.

科学的研究の応用

BPN14770 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. The drug has been shown to improve cognitive function and memory in preclinical studies. BPN14770 has also been shown to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. BPN14770 has been tested in animal models of Alzheimer's disease and has shown to reduce the accumulation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.

特性

IUPAC Name

N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-2-3-17(22)20-14-6-8-15(9-7-14)21-18(23)12-24-16-10-4-13(19)5-11-16/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRBFWBMHVGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。